

Application Note: NMR-Based Structural Elucidation of Dehydroxydehydro Terfenadine (Impurity G)

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Compound of Interest

Compound Name: *Dehydroxydehydro Terfenadine*

CAS No.: 104953-06-2

Cat. No.: B568978

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Executive Summary

In the pharmaceutical development of antihistamines, specifically Terfenadine and its active metabolite Fexofenadine, impurity profiling is a critical regulatory requirement (ICH Q3A/B).

Dehydroxydehydro Terfenadine (CAS 104953-06-2) represents a specific degradation product formed via the dehydration of the secondary alcohol in the butanol chain.

Distinguishing this impurity from its regioisomer, Anhydroterfenadine (formed by dehydration of the tertiary alcohol), requires a precise NMR strategy. This guide details the acquisition, processing, and logic required to unequivocally assign the structure of **Dehydroxydehydro Terfenadine**, focusing on the differentiation of styryl olefinic protons versus tetrasubstituted vinyl moieties.

Scientific Background & Structural Context

The Challenge of Regioisomers

Terfenadine contains two hydroxyl groups susceptible to dehydration:

- Secondary Alcohol (C1 of butyl chain): Dehydration yields **Dehydroxydehydro Terfenadine** (Target). This creates a disubstituted alkene conjugated with the tert-butylphenyl ring.
- Tertiary Alcohol (Azacyclonol moiety): Dehydration yields Anhydroterfenadine. This creates a tetrasubstituted alkene within the diphenylmethylene moiety.

Target Molecule Specifications

- Name: **Dehydroxydehydro Terfenadine** (Terfenadine Impurity G)^[1]
- IUPAC: 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butene.
- Molecular Formula:

^[1]^[2]

- Key Structural Feature: Styryl double bond () and retention of the tertiary alcohol.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation or solvent suppression issues, follow this strict preparation protocol.

- Solvent: DMSO-
(99.9% D) is preferred over
to prevent potential acid-catalyzed degradation during acquisition and to ensure solubility of the polar tertiary alcohol moiety.
- Concentration: 5–10 mg of isolated impurity in 600
L solvent.
- Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).
- Temperature: 298 K (25°C).

Instrument Configuration

- Field Strength:

500 MHz (1H frequency) recommended for resolving multiplet structures in the alkyl region.

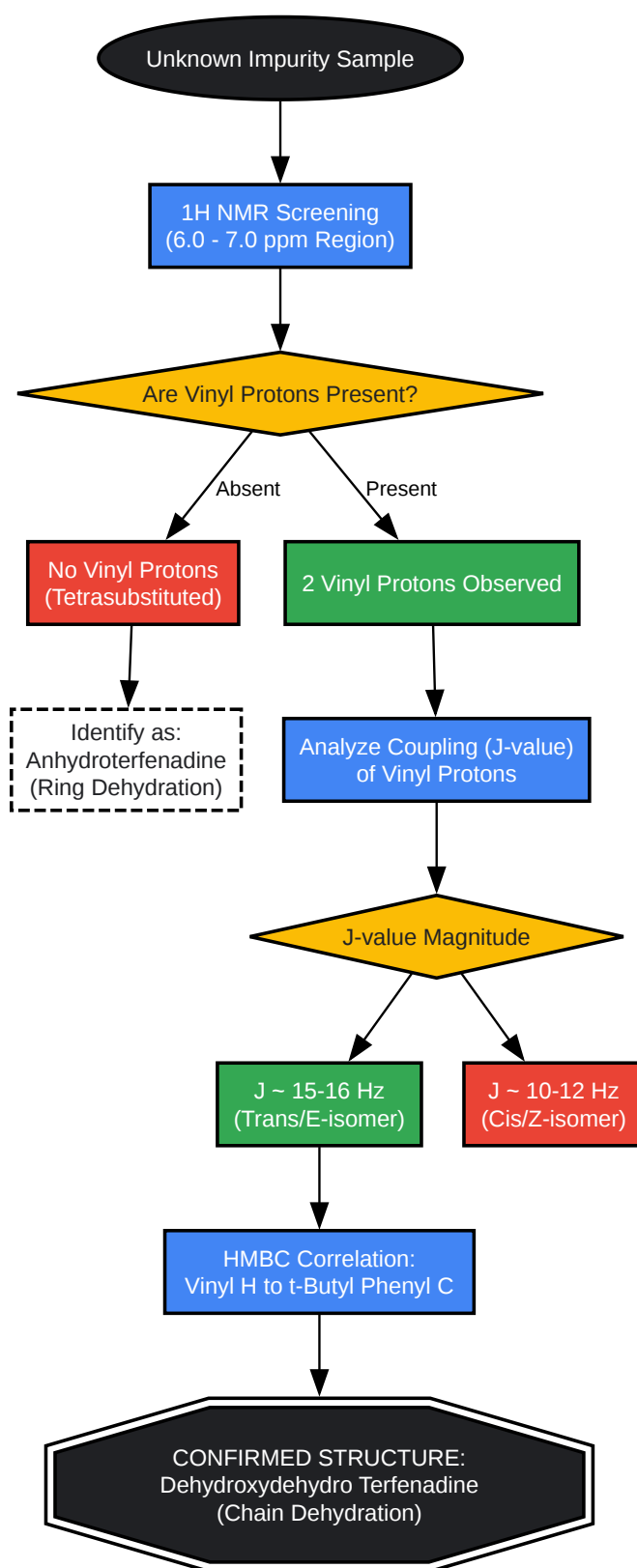
- Probe: Cryoprobe (TCI/HCN) highly recommended for ¹³C and 2D sensitivity.

Acquisition Parameters (Standardized)

Experiment	Pulse Sequence	Scans (NS)	TD (Points)	Mixing Time / Delay	Purpose
1H ZG	zg30	16	64k	D1 = 2.0s	Quantitation & Integration
¹³ C {1H}	zgpg30	1024	64k	D1 = 2.0s	Carbon backbone assignment
COSY	cosygpppqf	8	2k x 256	-	connectivity (Alkyl chain)
HSQC	hsqcedetgpsi sp2.3	8	2k x 256	-	1-bond C-H correlation (Multiplicity edited)
HMBC	hmbcgplpndq f	16	4k x 512	60 ms	Long-range (2-3 bond) connectivity
NOESY	noesygpphp	16	2k x 256	500 ms	Stereochemistry (E/Z determination)

Structural Elucidation Workflow

The following logic gate diagram illustrates the decision-making process for confirming **Dehydroxydehydro Terfenadine** against its isomers.



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Figure 1: Decision logic for distinguishing Terfenadine dehydration products based on ^1H NMR olefinic signatures.

Detailed Spectral Analysis

^1H NMR Interpretation

The defining characteristic of **Dehydroxydehydro Terfenadine** is the transformation of the hydroxymethine (triplet/multiplet at ~ 4.5 ppm in Terfenadine) into a vinylic system.

- Olefinic Region (6.2 – 6.5 ppm):
 - Look for two distinct signals corresponding to

and

of the butenyl chain.
 - H1 (Benzylic Vinyl): Typically a doublet (d) at

6.35 ppm.
 - H2 (Homobenzylic Vinyl): Typically a double-triplet (dt) at

6.15 ppm.
 - Coupling Constant (): A value of 15.8 Hz confirms the E (trans) configuration, which is thermodynamically favored during dehydration.
- Aromatic Region:
 - The tert-butylphenyl ring protons will shift slightly downfield compared to Terfenadine due to conjugation with the new double bond.

^{13}C NMR & DEPT-135

- Loss of Signal: Disappearance of the secondary alcohol carbon (

~72 ppm).

- New Signals: Appearance of two methine (

) carbons in the olefinic region (

128–132 ppm).

- Retention: The quaternary carbon of the diphenylmethyl group (

~79 ppm) must remain present. If this shifts to ~140 ppm, you have isolated

Anhydroterfenadine (wrong impurity).

2D NMR Correlations (Validation)

Correlation Type	Source Nucleus	Target Nucleus	Diagnostic Value
COSY	Vinyl H2 (6.15)	Allylic CH2 (~2.3)	Confirms the double bond is connected to the piperidine alkyl chain.
HMBC	Vinyl H1 (6.[3]35)	Phenyl C-ipso	Confirms conjugation of the double bond with the tert-butylphenyl ring.
HMBC	OH (Tertiary)	Diphenyl C-ipso	Confirms the tertiary alcohol is intact (distinguishes from Anhydroterfenadine).

Comparison Table: Terfenadine vs. Impurities

Use this reference table to rapidly categorize your sample based on diagnostic shifts (in DMSO-

).

Feature	Terfenadine (Parent)	Dehydroxydehydro Terf.[1][2][4][5] (Impurity G)	Anhydroterfenadine (Impurity D)
Reaction	N/A	Dehydration of Secondary OH	Dehydration of Tertiary OH
Chain C1 (ppm)	~72.0 ()	~129.0 ()	~72.0 ()
Diphenyl C (ppm)	~79.0 ()	~79.0 ()	~140.0 ()
Vinyl Protons	None	2 (Multiplets)	None (Tetrasubstituted)
Molecular Weight	471.7	453.7	453.7

References

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